1-(5-isopropylisoxazol-4-yl)-N-methylmethanamine
Description
1-(5-Isopropylisoxazol-4-yl)-N-methylmethanamine is a synthetic organic compound featuring an isoxazole ring substituted with an isopropyl group at position 5 and an N-methylmethanamine moiety at position 4. The isopropyl substituent enhances lipophilicity, while the methylamine group may facilitate hydrogen bonding, influencing pharmacokinetic behavior.
Properties
Molecular Formula |
C8H14N2O |
|---|---|
Molecular Weight |
154.21 g/mol |
IUPAC Name |
N-methyl-1-(5-propan-2-yl-1,2-oxazol-4-yl)methanamine |
InChI |
InChI=1S/C8H14N2O/c1-6(2)8-7(4-9-3)5-10-11-8/h5-6,9H,4H2,1-3H3 |
InChI Key |
LRJUYSQASDMEIF-UHFFFAOYSA-N |
Canonical SMILES |
CC(C)C1=C(C=NO1)CNC |
Origin of Product |
United States |
Preparation Methods
Synthetic Routes and Reaction Conditions
One common method for synthesizing isoxazoles is the 1,3-dipolar cycloaddition of nitrile oxides to alkenes or alkynes . This reaction can be catalyzed by copper (I) or ruthenium (II) catalysts, although metal-free methods are also being explored to reduce costs and environmental impact .
Industrial Production Methods
Industrial production of isoxazoles, including 1-(5-isopropylisoxazol-4-yl)-N-methylmethanamine, often involves large-scale cycloaddition reactions using readily available starting materials and efficient catalytic systems. The use of continuous flow reactors and automated synthesis platforms can enhance the scalability and reproducibility of these processes .
Chemical Reactions Analysis
Types of Reactions
1-(5-isopropylisoxazol-4-yl)-N-methylmethanamine can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding oxides.
Reduction: Reduction reactions can convert the isoxazole ring to other functional groups.
Substitution: The isoxazole ring can undergo nucleophilic or electrophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) and sodium borohydride (NaBH4) are often used.
Substitution: Reagents like halogens (Cl2, Br2) and nucleophiles (NH3, RNH2) are commonly employed.
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield oxides, while reduction can produce amines or alcohols .
Scientific Research Applications
1-(5-isopropylisoxazol-4-yl)-N-methylmethanamine has a wide range of applications in scientific research:
Mechanism of Action
The mechanism of action of 1-(5-isopropylisoxazol-4-yl)-N-methylmethanamine involves its interaction with specific molecular targets and pathways. For example, it may act as an inhibitor of certain enzymes or receptors, thereby modulating their activity and leading to various biological effects . The exact molecular targets and pathways depend on the specific application and context of use .
Comparison with Similar Compounds
Structural Features and Physicochemical Properties
The table below compares structural and predicted physicochemical properties of 1-(5-isopropylisoxazol-4-yl)-N-methylmethanamine with two analogs from literature:
Key Observations:
- Ring Heteroatoms : The isoxazole ring (O and N) differs from pyrazole (two N atoms), affecting electronic distribution and hydrogen-bonding capacity. Pyrazole’s dual nitrogen atoms may enhance polarity compared to isoxazole .
- The phenyl group in significantly increases molecular weight and logP (2.8 vs. 1.5), reducing aqueous solubility. The 4-fluorophenyl substituent in introduces electronegativity, which may influence binding affinity in biological targets via halogen bonding .
Research Findings and Functional Implications
Isoxazole Derivatives (Target Compound vs. ):
- Bioactivity: Isoxazole derivatives are known for kinase inhibition (e.g., COX-2). The phenyl group in may enhance binding to aromatic residues in enzyme active sites via π-π stacking, whereas the isopropyl group in the target compound could favor hydrophobic pockets .
- Metabolic Stability : Branched alkyl chains (e.g., isopropyl) are less prone to oxidative metabolism than linear chains (e.g., methyl), suggesting improved half-life for the target compound.
Pyrazole Analogs ():
- Solubility Challenges : Both and exhibit low solubility due to aromatic substituents, whereas the target compound’s isopropyl group may offer a better solubility-lipophilicity balance.
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
